Salpyran dihydrochloride
Description
Contextualization of Metal Chelators in Advanced Biomedical Research
Metal ions, such as copper and zinc, are essential for numerous biological processes. However, the dysregulation of these metal ions is implicated in the pathology of several diseases, including neurodegenerative disorders like Alzheimer's and Wilson's disease. acs.orgresearchgate.net In these conditions, an excess of metal ions can contribute to protein aggregation and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. acs.orgsmolecule.comresearchgate.net
Metal chelators are compounds that can bind to metal ions, forming a stable complex. This action can effectively sequester excess metal ions, preventing them from participating in harmful reactions. smolecule.com The therapeutic strategy of using chelating agents aims to restore metal ion homeostasis and mitigate the downstream pathological effects. researchgate.net The development of selective chelators is a key focus in advanced biomedical research, as non-selective agents can disrupt the balance of essential metals in the body.
Rationale for the Academic Investigation of Salpyran (dihydrochloride) as a Selective Chelation Agent
Salpyran (dihydrochloride) has garnered significant academic interest due to its specific design as a selective chelator for copper(II) ions. smolecule.commedchemexpress.cominvivochem.com It is a tetradentate ligand, meaning it can form a stable complex with a metal ion through four points of attachment. researchgate.net This structural feature contributes to its high affinity and selectivity for copper. medchemexpress.com
A primary driver for its investigation is its potential to address the limitations of existing copper chelators. For instance, research has shown that Salpyran has a significantly higher affinity for copper compared to other chelators like clioquinol (B1669181). medchemexpress.comnih.gov Furthermore, it exhibits excellent selectivity for Cu(II) over other biologically important metal ions such as Zn(II). medchemexpress.com This high selectivity is crucial for minimizing the disruption of other essential metal-dependent processes in the body. smolecule.com The dihydrochloride (B599025) salt form of Salpyran enhances its aqueous solubility, a critical property for potential therapeutic applications.
Overview of Current Research Trajectories in Salpyran (dihydrochloride) Chemistry and Preclinical Biology
Current research on Salpyran (dihydrochloride) is multifaceted, exploring its chemical properties and its biological effects in preclinical models. A major area of investigation is its antioxidant activity. smolecule.com Studies have demonstrated that Salpyran can prevent the formation of reactive oxygen species (ROS) in systems containing copper(II) and hydrogen peroxide. medchemexpress.commedchemexpress.com This is achieved by chelating the copper ions, thereby inhibiting their participation in redox reactions that generate harmful free radicals. This antioxidant property is being explored in the context of neurodegenerative diseases where oxidative stress is a key pathological feature. smolecule.com
Preclinical studies are also examining the efficacy of Salpyran in models of diseases characterized by copper dysregulation. Research in models of Wilson's disease, a genetic disorder leading to copper accumulation, has shown that Salpyran can effectively reduce copper levels in tissues. In the context of Alzheimer's disease, where copper is associated with the aggregation of amyloid-beta plaques, Salpyran is being investigated for its potential to modulate these processes. acs.orgresearchgate.net The ongoing research aims to further elucidate the mechanisms of action of Salpyran and to evaluate its potential as a therapeutic agent.
Data Tables
Table 1: Key Properties of Salpyran (dihydrochloride)
| Property | Description | Source(s) |
| Chemical Structure | 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol;dihydrochloride | |
| Molecular Formula | C₁₅H₂₁Cl₂N₃O | |
| Molecular Weight | 330.2 g/mol | |
| Primary Function | Selective Cu(II) chelator | medchemexpress.cominvivochem.commedchemexpress.comabmole.commedchemexpress.com |
| Mechanism of Action | Forms a stable monocationic complex with Cu(II) at physiological pH, preventing its participation in redox reactions. | medchemexpress.com |
| Key Research Area | Neurodegenerative diseases (e.g., Alzheimer's, Wilson's disease) | smolecule.com |
Table 2: Comparative Analysis of Salpyran with Other Chelators
| Compound | Primary Metal Target | Key Structural Feature | Reported Advantage of Salpyran | Source(s) |
| Salpyran | Cu(II) | Tetradentate ligand with a pyridine (B92270) ring and aminoethyl side chain. | High selectivity for Cu(II) over Zn(II); high affinity for Cu(II). | medchemexpress.com |
| Trientine | Cu(II) | Aliphatic amine groups for metal coordination. | Higher Cu(II) selectivity and potentially better tissue penetration due to its aromatic structure. | |
| Clioquinol | Cu(II), Zn(II) | 8-hydroxyquinoline derivative. | Significantly higher affinity for Cu(II). | medchemexpress.comnih.gov |
| Penicillamine | Heavy metals, including copper | Contains thiol groups for binding. | More specific design for targeting copper(II). | medchemexpress.com |
| Deferoxamine | Iron(III) | Hexadentate ligand. | Different metal ion selectivity, specifically designed for copper. | smolecule.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H21Cl2N3O |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;dihydrochloride |
InChI |
InChI=1S/C15H19N3O.2ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;;/h1-8,16-17,19H,9-12H2;2*1H |
InChI Key |
WPXVFKMIIMGYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Salpyran Dihydrochloride
Historical and Contemporary Synthesis Approaches
The synthesis of Salpyran (dihydrochloride) is a multi-step process rooted in established organic chemistry principles. smolecule.com The approaches have been refined to optimize yield, purity, and the specific characteristics of the final compound.
Multi-Step Organic Synthesis Pathways for Salpyran (dihydrochloride)
The primary synthetic route to Salpyran involves a sequential construction of the molecule, culminating in the formation of the dihydrochloride (B599025) salt. A common pathway begins with the reaction of 2-pyridinemethanol (B130429) with an ethylenediamine (B42938) derivative. smolecule.com This initial step forms the pyridine-ethylamine backbone of the molecule.
Following the creation of this intermediate, a Schiff base condensation reaction is typically employed. This involves reacting the intermediate with salicylaldehyde, often in the presence of an acid catalyst like acetic acid, to generate the tetradentate ligand framework. The final step in the synthesis is the formation of the dihydrochloride salt, which is achieved by treating the Salpyran free base with hydrochloric acid. This salt formation enhances the aqueous solubility of the compound.
An alternative strategy involves the use of protecting groups, such as silyl (B83357) ethers, to ensure regioselective functionalization during the synthesis. smolecule.com For instance, the hydroxyl group of 2-pyridinemethanol can be protected with a triethylsilyl (TES) group, followed by reaction with tert-butyldiphenylsilyl (TBDPS) chloride to yield a silyl ether intermediate. smolecule.com Deprotection, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), and subsequent acidification yields the final Salpyran dihydrochloride. smolecule.com
Identification of Key Precursors and Optimized Reaction Conditions
The successful synthesis of Salpyran (dihydrochloride) relies on the careful selection of precursors and the optimization of reaction conditions.
| Precursor | Role in Synthesis | Reference |
| 2-Pyridinemethanol | Provides the pyridine (B92270) ring, a key component of the chelating scaffold. | smolecule.com |
| Ethylenediamine derivatives | Forms the flexible ethylamine (B1201723) bridge in the ligand backbone. | |
| Salicylaldehyde | Provides the phenolic and aldehyde functionalities for the Schiff base condensation. | |
| Hydrochloric acid | Used in the final step to form the more soluble dihydrochloride salt. |
Reaction conditions are tailored to each step of the synthesis. For example, the formation of the pyridine-ethylamine backbone is often carried out under reflux in a solvent like ethanol. The Schiff base condensation is typically performed in methanol (B129727) with acetic acid as a catalyst. The final salt formation requires controlled stoichiometric addition of hydrochloric acid. Monitoring the progress of these reactions is crucial and is often accomplished using techniques like thin-layer chromatography (TLC) or mass spectrometry.
Strategies for Structural Modification and Analog Development
The inherent tunability of the Salpyran scaffold allows for the development of analogs with modified properties. figshare.com These modifications are guided by principles aimed at enhancing specific characteristics of the molecule for research purposes, particularly for structure-activity relationship (SAR) studies.
Design Principles for Enhancing Salpyran (dihydrochloride)'s Tunability
The design of Salpyran itself was a deliberate effort to create a non-symmetric 3N,O coordination environment by combining elements from existing ligand types, Salan and Endip. smolecule.com This break from the C2 symmetry of its predecessors was intended to improve its selectivity for copper(II). smolecule.com The pyridine moiety contributes to the nitrogen donor count, which is a key factor in its chelating ability. smolecule.com
Further modifications can be introduced to fine-tune the properties of Salpyran. These can include:
Altering the length of the alkyl chain: This can influence the flexibility and conformational properties of the ligand.
Substituting donor atoms: Replacing or modifying the nitrogen and oxygen donor atoms can impact the stability and selectivity of the metal complex.
Introducing functional groups: Adding or modifying functional groups on the aromatic rings can alter the electronic properties and solubility of the molecule.
Synthesis of Salpyran (dihydrochloride) Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of Salpyran analogs is a key strategy for understanding how its chemical structure relates to its function as a chelator. By systematically modifying the Salpyran scaffold and evaluating the properties of the resulting analogs, researchers can build a comprehensive SAR profile. nih.gov For example, a series of analogs with different substituents on the pyridine or phenol (B47542) rings could be synthesized to investigate their effects on copper binding affinity and selectivity. The synthetic routes used to create these analogs are often variations of the primary Salpyran synthesis, employing different starting materials to introduce the desired structural changes. smolecule.com
Advanced Purification and Research-Oriented Characterization Methodologies
Ensuring the purity and confirming the structure of Salpyran (dihydrochloride) and its analogs is critical for accurate research findings. A combination of purification and characterization techniques is employed.
Purification:
Recrystallization: This is a common method for purifying the final this compound salt, often using aqueous or ethanol-water mixtures.
Chromatography: Techniques like column chromatography can be used to isolate and purify the Salpyran free base before salt formation. smolecule.com
Characterization: A suite of analytical methods is used to confirm the identity and structure of the synthesized compound.
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and the connectivity of atoms. | |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used for precise mass determination. | amazonaws.com |
| Elemental Analysis | Confirms the elemental composition of the compound, which is crucial for verifying the formation of the dihydrochloride salt. | |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the molecule in its crystalline state, revealing bond lengths, bond angles, and the coordination geometry of the metal complex. smolecule.com | |
| UV-Vis Spectroscopy | Used to study the formation and stability of the copper-Salpyran complex in solution. |
These rigorous purification and characterization steps are essential for ensuring the quality and reliability of Salpyran (dihydrochloride) used in research applications.
Coordination Chemistry and Metal Ion Selectivity of Salpyran Dihydrochloride
Fundamental Principles of Metal Chelation by Salpyran (dihydrochloride)
Salpyran, chemically known as 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a rationally designed tetradentate ligand. acs.orgfigshare.comnih.gov The term tetradentate signifies that the ligand binds to a central metal ion through four donor atoms. wikipedia.org In the case of Salpyran, the architecture provides a specific 3N,1O coordination environment. figshare.com This consists of three nitrogen donor atoms and one oxygen donor from the phenolic group. smolecule.com
The donor atoms are strategically arranged within the molecule's flexible chain, which includes a pyridine (B92270) ring and an aminoethyl side chain. smolecule.com This structure allows the ligand to wrap around a metal ion, forming a stable coordination complex. smolecule.com Solid-state and solution studies, including single-crystal X-ray diffraction, have confirmed that when Salpyran binds to a Copper(II) ion, it forms a complex with a distorted square-planar geometry. smolecule.com This geometric arrangement is a key factor in its binding affinity and selectivity. smolecule.comresearchgate.net The formation of stable five-membered chelate rings upon coordination further enhances the stability of the resulting complex. smolecule.com
Salpyran (dihydrochloride) has been specifically engineered for the high-affinity chelation of copper(II) ions. nih.govmedchemexpress.com Its efficacy is quantified by its pCu value, which indicates the ligand's ability to bind Cu(II) at a physiological pH of 7.4. Salpyran exhibits an exceptionally high pCu value of 10.65. acs.orgfigshare.comnih.gov This demonstrates a significantly stronger binding affinity for copper compared to other known chelators, such as clioquinol (B1669181), which has a pCu of 5.91. acs.orgnih.gov The difference represents a more than 10,000-fold improvement in copper binding strength under these conditions. smolecule.com
The chelation reaction results in the formation of a stable, monocationic [Cu(II)L]⁺ species at physiological pH. acs.orgfigshare.com The high stability constant (log K) for the [Cu(II)Salpyran]⁺ complex, reported as 14.2 at pH 7.4, corroborates its high thermodynamic stability. smolecule.com This strong and stable complexation effectively sequesters copper ions, preventing them from participating in detrimental redox reactions. medchemexpress.com
Table 1: Comparative Copper(II) Affinity
| Chelator | pCu Value (at pH 7.4) | Source(s) |
|---|---|---|
| Salpyran | 10.65 | , acs.org, nih.gov |
| Clioquinol | 5.91 | , acs.org, nih.gov |
Elucidation of the Tetradentate Ligand Architecture and Coordination Sites
Selectivity Profile and Competitive Metal Binding Investigations
A critical feature of Salpyran is its remarkable selectivity for Cu(II) ions over other biologically relevant divalent metal ions, particularly zinc(II). acs.orgfigshare.comnih.gov Research indicates that Salpyran exhibits a Cu/Zn selectivity ratio of 4.60 and a greater than 10,000-fold selectivity for Cu²⁺ over Zn²⁺. smolecule.com
This high specificity is attributed to several factors rooted in coordination chemistry principles. The primary mechanism is based on the Hard and Soft Acids and Bases (HSAB) theory; the ligand's 3N,1O donor set provides a coordination environment that is preferentially suited to the electronic properties of Cu(II). smolecule.com Furthermore, the distorted square-planar geometry that Salpyran readily adopts is highly favorable for the d⁹ electronic configuration of Cu(II) due to the Jahn-Teller effect. smolecule.com In contrast, Zn(II) typically prefers a tetrahedral coordination geometry, which is less favorably accommodated by the Salpyran ligand structure. smolecule.com Solution studies confirm that Salpyran forms exclusively 1:1 complexes with Cu(II), highlighting a strong thermodynamic preference for mononuclear complex formation. smolecule.com
Table 2: Metal Ion Selectivity of Salpyran
| Metal Ion | Binding Affinity (log K) | Selectivity Ratio (vs. Cu²⁺) | Source(s) |
|---|---|---|---|
| Cu²⁺ | 10.65 (pCu) | 1 | , smolecule.com |
| Zn²⁺ | <6.0 | >10⁴ | |
| Fe³⁺ | <5.5 | >10⁵ |
The efficacy of a chelator in a biological system depends on its ability to compete for metal ions with endogenous ligands and metalloproteins. Studies have shown that Salpyran can effectively chelate copper even in complex biological environments. smolecule.com Its antioxidant capabilities have been demonstrated in assays involving ascorbate (B8700270), tau protein, and human prion proteins. acs.orgnih.gov In these systems, Salpyran successfully prevents the formation of reactive oxygen species (ROS) that are generated by the binary Cu(II)/H₂O₂ system. acs.orgnih.govmedchemexpress.com This indicates that Salpyran can outcompete these biological molecules for Cu(II) binding, thereby inhibiting the metal's catalytic redox activity. researchgate.net This ability to sequester copper from metal-amyloid complexes is a key aspect of its therapeutic potential. researchgate.net
Specificity of Salpyran (dihydrochloride) for Cu(II) over Other Divalent Metal Ions (e.g., Zn(II))
Thermodynamic and Kinetic Aspects of Metal-Salpyran (dihydrochloride) Complex Formation
The interaction between a metal ion and a ligand can be described by both thermodynamic and kinetic parameters. cbpbu.ac.ingcnayanangal.com Thermodynamics relates to the stability of the complex at equilibrium, while kinetics describes the speed at which the complex forms and dissociates. cbpbu.ac.inscribd.com
Thermodynamically, the Salpyran-Cu(II) complex is exceptionally stable, as evidenced by its high stability constant and pCu value. acs.orgnih.govsmolecule.com The stability of the complex is pH-dependent; at physiological pH (around 7.4), the deprotonated [CuL]⁺ species is the dominant form, representing over 99% of the copper-bound species. smolecule.com This ensures that the complex remains intact under biologically relevant conditions. smolecule.com The enhanced stability is partly due to the chelate effect, where the multidentate ligand forms a stable ring structure with the metal ion, which is entropically favorable. researchgate.net
From a kinetic perspective, the Salpyran-Cu(II) complex is not only thermodynamically stable but also kinetically inert. researchgate.net Kinetic inertness refers to the slow rate of ligand dissociation from the metal complex. cbpbu.ac.in Studies have shown that the [Cu(II)Salpyran]⁺ complex exhibits slow dissociation kinetics and remains intact for at least two days under anaerobic physiological pH conditions. researchgate.net This kinetic stability is crucial, as it ensures that the copper ion remains securely sequestered by the ligand, minimizing the potential for off-target release and toxicity. researchgate.netrsc.org
Stability of the Monocationic [Cu(II)L]+ Complex in Aqueous Physiological Systems
The monocationic complex of copper(II) with Salpyran (represented as [Cu(II)L]⁺, where L denotes the deprotonated tetradentate ligand) demonstrates notable stability in aqueous solutions under conditions mimicking human physiology. nih.govfigshare.comacs.org This stability is a critical aspect of its coordination chemistry, indicating its potential to remain intact and effectively sequester copper ions in a biological environment. smolecule.com
Solution studies have confirmed that the [Cu(II)L]⁺ species is the predominant and stable form at a physiological pH of 7.4. nih.govfigshare.comacs.org Research indicates that under these pH conditions and in an anaerobic environment, the [Cu(II)Salpyran]⁺ complex remains unchanged for at least two days. researchgate.netrsc.org This resilience underscores the thermodynamic stability of the complex, which is crucial for its function as a chelator. smolecule.com The formation of the complex involves the coordination of three nitrogen atoms and one oxygen donor from the phenolic group, creating a stable structure with two five-membered chelated rings. smolecule.com
A key metric for evaluating the stability of a copper chelator under physiological conditions is the pCu value, which represents the negative logarithm of the free Cu²⁺ concentration at pH 7.4 with micromolar concentrations of the metal and ligand. Salpyran exhibits an exceptionally high pCu value of 10.65. nih.govfigshare.comacs.orgsmolecule.com This value signifies a very strong binding affinity for copper(II) ions under biologically relevant conditions and is among the highest reported for non-quinoline-based chelators. smolecule.com The high thermodynamic stability is further evidenced by a stability constant (log K) of 14.2 for the [Cu(II)Salpyran]⁺ complex at pH 7.4. smolecule.com
Table 1: Comparative pCu Values of Copper Chelators
| Chelator | pCu at pH 7.4 |
|---|---|
| Salpyran | 10.65 nih.govfigshare.comacs.org |
| Clioquinol | 5.91 nih.govfigshare.comacs.org |
This table illustrates the superior copper-binding affinity of Salpyran compared to another known chelator under physiological pH.
pH Dependence of Coordination Behavior and Complex Speciation
The coordination behavior of Salpyran with copper(II) is highly dependent on the pH of the aqueous medium, leading to the formation of different complex species across various pH ranges. smolecule.comrsc.orgrsc.org This pH-responsive behavior is governed by the protonation states of the ligand's multiple ionizable groups, which in turn dictates its coordination mode with the copper ion. smolecule.com
At a low pH (acidic conditions), the ligand is protonated, affecting its binding to the metal center. As the pH increases, the ligand undergoes deprotonation, facilitating stronger and more comprehensive coordination. The transition between different dominant species is a key feature of the Salpyran-copper system. smolecule.com
Acidic pH (2-4): In this range, the predominant species is the dicationic, protonated complex [CuLH]²⁺. smolecule.com In this form, the phenolic hydroxyl group of the ligand remains protonated and is not coordinated to the copper ion, resulting in tridentate coordination. smolecule.com At pH 3.0, this species constitutes approximately 95% of all copper-containing species in the solution. smolecule.com
Transition pH (4-6): This range marks the transition from tridentate to tetradentate coordination. smolecule.com The change is triggered by the deprotonation of the phenolic group, which then coordinates with the copper ion. smolecule.com
Physiological pH (6.5-8.5): Within this range, the monocationic, deprotonated complex [CuL]⁺ becomes the dominant species. smolecule.com At a physiological pH of 7.4, this complex, which features stable tetradentate coordination through all four donor atoms, accounts for over 99% of the copper-bound forms. nih.govsmolecule.com This is the primary and most stable species under biological conditions. researchgate.netrsc.org
Alkaline pH (>11): At high pH levels, further deprotonation occurs, leading to the formation of a neutral species, [CuLH₋₁]. smolecule.com This is likely due to the deprotonation of a coordinated water molecule. smolecule.com
This dynamic, pH-dependent speciation allows for effective copper binding across a broad range of conditions. smolecule.com
Table 2: Dominant Copper-Salpyran Species at Various pH Ranges
| pH Range | Dominant Species | Coordination | Approximate Abundance |
|---|---|---|---|
| 2 - 4 | [CuLH]²⁺ | Tridentate | ~95% at pH 3.0 smolecule.com |
| 6.5 - 8.5 | [CuL]⁺ | Tetradentate | >99% at pH 7.4 smolecule.com |
| > 11 | [CuLH₋₁] | Tetradentate | Becomes significant smolecule.com |
This table summarizes the speciation of copper-Salpyran complexes as a function of pH.
Molecular Mechanisms of Action and Biological Interactions of Salpyran Dihydrochloride
Reactive Oxygen Species (ROS) Modulation and Antioxidant Activity
Salpyran (dihydrochloride) exhibits significant antioxidant properties by interfering with the generation of reactive oxygen species (ROS), a key factor in cellular damage and the progression of various diseases.
Preclinical studies have consistently shown that Salpyran (dihydrochloride) effectively prevents the formation of ROS from systems containing copper(II) (Cu(II)) and hydrogen peroxide (H₂O₂). medchemexpress.comnih.govmedchemexpress.com The primary mechanism behind this is the chelation of Cu(II) ions by Salpyran. By forming a stable complex with copper, Salpyran prevents the metal ion from participating in redox cycling, a process that catalyzes the generation of highly reactive hydroxyl radicals (·OH) through Fenton-like reactions. nih.gov
The tetradentate ligand structure of Salpyran allows it to form a stable monocationic complex with Cu(II) at physiological pH. figshare.comnih.gov This high affinity for Cu(II) is crucial for its ability to sequester the ion and inhibit its catalytic activity in ROS production. figshare.com In vitro assays using ascorbate (B8700270), tau protein, and human prion protein have all demonstrated Salpyran's capacity to suppress ROS generation in the presence of Cu(II) and H₂O₂. figshare.comnih.gov
Table 1: Mechanistic Details of ROS Prevention by Salpyran (dihydrochloride)
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Cu(II) Chelation | Salpyran acts as a tetradentate ligand, selectively binding to Cu(II) ions. figshare.com | Formation of a stable [Cu(II)(Salpyran)]+ complex confirmed in solid and solution studies. figshare.comnih.gov |
| Inhibition of Redox Cycling | By sequestering Cu(II), Salpyran prevents its reduction to Cu(I) and subsequent re-oxidation, which is necessary for the Fenton-like reaction that produces hydroxyl radicals from H₂O₂. | Reduced generation of hydroxyl radicals observed in Cu(II)/H₂O₂ systems containing Salpyran. |
The antioxidant activity of Salpyran (dihydrochloride) has been explored in various preclinical assays, highlighting its potential to mitigate oxidative stress. medchemexpress.commedchemexpress.comnih.govmedchemexpress.com In ascorbate consumption assays, Salpyran has been shown to protect ascorbate from oxidation under both aerobic and anaerobic conditions, which is dependent on the presence of copper. This indicates that Salpyran's antioxidant effect is directly linked to its copper-chelating ability.
Furthermore, its effectiveness has been demonstrated in assays involving biomolecules implicated in neurodegenerative diseases, such as tau and human prion proteins. figshare.comnih.gov By preventing Cu(II)-mediated ROS production in these systems, Salpyran helps to protect these proteins and potentially reduce the oxidative damage associated with these conditions. figshare.comnih.gov The pathways influenced by Salpyran are primarily those related to metal ion homeostasis and the oxidative stress response.
Mechanistic Investigations of Salpyran (dihydrochloride)'s Prevention of ROS Formation from Cu(II)/H2O2 Systems
Interactions with Biomolecules in Preclinical Models
Salpyran (dihydrochloride) has been investigated for its ability to modulate the behavior of key biomolecules, particularly proteins prone to aggregation in the context of neurodegenerative diseases.
Metal ions, particularly copper, are known to play a role in the aggregation of proteins such as tau, amyloid-beta (Aβ), and prion proteins, which are hallmarks of several neurodegenerative disorders. purdue.edumdpi.comresearchgate.net Preclinical studies suggest that Salpyran (dihydrochloride) can modulate this process. By chelating Cu(II), Salpyran can interfere with the metal-ion-induced aggregation of these proteins. figshare.comnih.gov
In vitro assays have shown that in the presence of Salpyran, the aggregation of tau and human prion proteins, which can be influenced by copper, is affected. figshare.comnih.gov While the precise impact on the final aggregated structures is a subject of ongoing research, the ability to sequester copper ions suggests a mechanism for preventing or altering the aggregation pathways that are dependent on these metals. mdpi.com The aggregation of Aβ is also known to be modulated by copper ions, and therefore, copper chelators like Salpyran are of interest in this context. mdpi.comresearchgate.net
Table 2: Preclinical Findings on Salpyran (dihydrochloride) and Protein Aggregation
| Protein | Model System | Observed Effect of Salpyran |
|---|---|---|
| Tau Protein | In vitro assays with Cu(II) figshare.comnih.gov | Prevents ROS formation in the presence of tau, Cu(II), and H₂O₂. figshare.comnih.gov |
| Human Prion Protein | In vitro assays with Cu(II) figshare.comnih.gov | Prevents ROS formation in the presence of prion protein, Cu(II), and H₂O₂. figshare.comnih.gov |
| Amyloid-beta | In vitro (general context) mdpi.comresearchgate.net | Potential to modulate Cu(II)-induced aggregation. |
The dysregulation of metal homeostasis is a key feature in several neurodegenerative diseases. nih.gov Compounds that can selectively chelate and potentially redistribute metal ions are therefore of significant interest. acs.org Salpyran (dihydrochloride) has been designed as a selective Cu(II) chelator, exhibiting a much higher affinity for Cu(II) over other biologically relevant metal ions like zinc (Zn(II)). figshare.comnih.gov
This selectivity is crucial as it minimizes the disruption of the homeostasis of other essential metals. In research models, the ability of Salpyran to bind to copper suggests it could play a role in restoring metal balance in conditions where copper levels are dysregulated. nih.gov By sequestering excess or improperly bound copper, Salpyran may help to mitigate the downstream pathological effects, such as oxidative stress and protein aggregation.
Modulation of Metal-Induced Protein Aggregation (e.g., Tau, Amyloid-beta, Prion Proteins) in In Vitro and Animal Models
Identification of Specific Molecular Targets and Signaling Pathways in Preclinical Contexts
The primary molecular target of Salpyran (dihydrochloride) is the copper(II) ion. By targeting Cu(II), Salpyran influences signaling pathways related to oxidative stress and metal ion homeostasis. The prevention of ROS formation directly impacts cellular signaling, as ROS can act as second messengers and also cause damage to signaling proteins. mdpi.com
While specific downstream signaling pathways modulated by Salpyran are still under investigation, its action on the upstream event of Cu(II)-catalyzed ROS production is well-established in preclinical settings. medchemexpress.comnih.govmedchemexpress.com The therapeutic potential of Salpyran is predicated on the idea that by controlling copper's redox activity, it can influence a cascade of pathological events. figshare.com Future research will likely focus on delineating the specific signaling networks that are most affected by Salpyran's modulation of copper homeostasis and ROS levels in various disease models. nih.govnih.gov
Preclinical Pharmacological Investigations of Salpyran Dihydrochloride
In Vitro Cellular and Biochemical Studies
Salpyran (dihydrochloride) has been characterized as a novel tetradentate ligand specifically engineered for the selective chelation of copper(II) ions. medchemexpress.comfigshare.com Its efficacy in metal chelation and its resulting antioxidant properties have been demonstrated through various in vitro assays.
The compound exhibits a significantly high affinity for Cu(II), with a pCu value of 10.65, indicating stronger binding compared to other chelators like clioquinol (B1669181), which has a pCu of 5.91. figshare.comnih.gov Critically, Salpyran also shows excellent selectivity for Cu(II) over other biologically relevant metal ions such as Zn(II) in aqueous environments at physiological pH (7.4). figshare.comnih.gov This high selectivity is a crucial feature, as it minimizes the disruption of the homeostasis of other essential metals.
The antioxidant action of Salpyran was evaluated in several cell-based and biochemical assay systems. medchemexpress.comfigshare.com These studies revealed that Salpyran effectively prevents the formation of Reactive Oxygen Species (ROS) that arise from the binary Cu(II)/H₂O₂ system. medchemexpress.comfigshare.comnih.govmedchemexpress.com By binding to Cu(II) ions, Salpyran prevents them from participating in the redox reactions that generate damaging ROS, thereby mitigating oxidative stress. Its ability to suppress the generation of hydroxyl radicals (·OH) in Cu(II)/H₂O₂ systems has been specifically noted.
| Assay Type | System/Model | Key Finding | Reference |
|---|---|---|---|
| Metal Chelation Affinity | Aqueous media (pH 7.4) | High affinity for Cu(II) (pCu = 10.65) and high selectivity over Zn(II). | figshare.comnih.gov |
| Antioxidant Efficacy (Ascorbate Assay) | Cu(II)/H₂O₂ system with ascorbate (B8700270) | Prevents ROS formation. | medchemexpress.comfigshare.comnih.gov |
| Antioxidant Efficacy (Tau Protein Assay) | Cu(II)/H₂O₂ system with tau protein | Prevents ROS formation. | medchemexpress.comfigshare.comnih.gov |
| Antioxidant Efficacy (Human Prion Protein Assay) | Cu(II)/H₂O₂ system with human prion protein | Prevents ROS formation. | medchemexpress.comfigshare.comnih.gov |
The primary mechanism of Salpyran—chelating copper and preventing ROS production—has significant implications for enzyme activity and intracellular signaling. invivochem.com Excess copper and the resultant oxidative stress are known to aberrantly activate various signaling pathways involved in cellular damage and neurodegeneration. invivochem.comacs.org
By directly inhibiting ROS generation, Salpyran is expected to modulate signaling pathways sensitive to redox state. invivochem.com For example, ROS are known to activate Mitogen-Activated Protein Kinase (MAPK) pathways and can influence the PI3K pathway through the modulation of phosphatases like PTEN. invivochem.com
Furthermore, copper itself has been implicated in the dysregulation of enzyme activity. Studies have shown that copper can lead to the hyperphosphorylation of the Tau protein, a key event in the pathology of Alzheimer's disease, through the activation of enzymes such as cyclin-dependent kinase 5 (cdk5). researchgate.net By sequestering excess copper, Salpyran may therefore play a role in normalizing the activity of such kinases and preventing pathological protein modifications. figshare.comresearchgate.net While direct studies on Salpyran's effect on specific signaling cascades are emerging, its foundational mechanism strongly suggests a modulatory role in pathways affected by copper-induced oxidative stress. invivochem.com
Cell-Based Assays for Characterizing Metal Chelation and Antioxidant Efficacy
In Vivo Efficacy Studies in Defined Animal Models of Disease
To investigate the in vivo potential of compounds like Salpyran, researchers utilize specific animal models that replicate human diseases of copper dyshomeostasis. mdpi.com These models are crucial for studying pathologies such as Wilson's disease and copper-implicated neurodegenerative disorders like Alzheimer's disease. mdpi.com
Rodent models have been valuable for initial studies, including those where copper overload is induced intraperitoneally with copper chloride (CuCl₂) to study its effects on neurochemistry. mdpi.comnih.gov However, for longitudinal studies that more closely mimic chronic human conditions, larger animal models are often preferred due to their longer lifespan and body size, which allows for procedures like repeated liver biopsies. mdpi.com
Canine models of naturally occurring copper toxicosis are particularly relevant. mdpi.com For instance, Bedlington terriers with an autosomal recessive disease caused by a deletion in the COMMD1 gene experience massive hepatic copper accumulation and serve as an established model for copper-induced chronic hepatitis. mdpi.com Similarly, Labrador retrievers that frequently suffer from copper-associated chronic hepatitis represent another important large animal model for studying copper overload disorders. mdpi.com
| Animal Model | Basis of Pathology | Human Disease Modeled | Reference |
|---|---|---|---|
| Bedlington Terrier | Autosomal recessive deletion in the COMMD1 gene | Wilson's Disease / Copper-induced chronic hepatitis | mdpi.com |
| Labrador Retriever | Polygenic inheritance leading to copper accumulation | Copper-associated chronic hepatitis | mdpi.com |
| Rat | Intraperitoneal injection of CuCl₂ | Acute/Sub-chronic copper overload | nih.gov |
Preclinical studies utilizing relevant animal models have provided initial evidence for the in vivo efficacy of Salpyran. In animal models designed to mimic Wilson's disease, administration of Salpyran effectively reduced copper levels in tissues, demonstrating its copper chelation capabilities in a whole-organism setting.
Furthermore, in the context of neurodegenerative disease models, research indicates that Salpyran can mitigate oxidative stress. In models of Alzheimer's disease, this reduction in oxidative damage has been associated with improvements in cognitive function and behavioral outcomes. These findings support the therapeutic hypothesis that chelating dysregulated copper in the brain can be neuroprotective. researchgate.net
A critical challenge for any therapeutic agent targeting neurodegenerative diseases is its ability to cross the blood-brain barrier (BBB). nih.gov The design of Salpyran was rationally guided by principles of medicinal chemistry to favor BBB permeation. figshare.comnih.gov
Evaluation of Preclinical Efficacy in Animal Models Simulating Copper Overload or Dyshomeostasis
Comparative Preclinical Analysis with Established and Emerging Chelating Agents
The therapeutic potential of a chelating agent is defined not only by its intrinsic affinity for a target metal ion but also by its selectivity over other biologically essential metals and its performance relative to existing treatments. Preclinical investigations of Salpyran (dihydrochloride) have extensively involved comparative analyses against both well-established and novel chelating agents to benchmark its efficacy and delineate its unique pharmacological profile.
Comparison with Established Chelating Agents
Salpyran has been evaluated against several chelating agents that are either clinically approved or have been historically significant in the treatment of metal overload disorders. These comparisons are crucial for contextualizing its potential advantages. The primary focus of these preclinical studies has been on copper and iron chelation, given their roles in various pathologies.
Established chelators often exhibit limitations such as lower efficacy, lack of oral bioavailability, or suboptimal selectivity. Salpyran, a tetradentate N₃O ligand, was rationally designed to overcome some of these challenges, particularly in the context of copper dysregulation. researchgate.netnih.gov
Detailed research findings highlight Salpyran's superior copper binding properties when compared to older agents. For instance, its affinity for copper (pCu = 10.65) is approximately 10,000 times stronger than that of Clioquinol (pCu = 5.91), a bidentate chelator. nih.govsmolecule.com While agents like Deferoxamine, Deferiprone, and Deferasirox are the cornerstones of iron chelation therapy, Salpyran's design is specifically optimized for copper(II) selectivity. smolecule.comwjgnet.comnih.gov Preclinical studies show that Trientine, a copper chelator used for Wilson's disease, possesses moderate Cu²⁺ selectivity and requires higher concentrations to achieve a comparable level of chelation to Salpyran.
Interactive Data Table: Salpyran vs. Established Chelating Agents
| Chelator | Primary Metal Target | Affinity (pCu) | Key Comparative Preclinical Findings |
| Salpyran | Copper(II) | 10.65 nih.govsmolecule.com | High affinity and selectivity for Cu(II) over Zn(II); prevents ROS formation in Cu(II)/H₂O₂ systems. nih.gov |
| Clioquinol | Copper/Zinc | 5.91 smolecule.com | Bidentate chelator with significantly lower copper affinity compared to Salpyran. nih.govsmolecule.com |
| Penicillamine | Copper | 8.7 | Used for Wilson's disease; Salpyran demonstrates higher copper affinity. |
| Trientine | Copper | N/A | Lacks aromaticity; relies on aliphatic amine groups for coordination; shows moderate Cu²⁺ selectivity. |
| Deferoxamine | Iron | N/A | Primarily an iron chelator administered parenterally; different metal selectivity profile. smolecule.comhaematologica.orgmdpi.com |
| Deferiprone | Iron | N/A | Orally active iron chelator; has shown efficacy in reducing iron in the substantia nigra in PD models. moh.gov.myresearchgate.net |
| Deferasirox | Iron | N/A | Orally active iron chelator; effective in mobilizing tissue iron, primarily from the liver. wjgnet.comhaematologica.org |
Comparison with Emerging Chelating Agents
The field of medicinal inorganic chemistry is continually evolving, with new chelators being developed to offer improved targeting, better permeability, and lower toxicity. Salpyran has been compared to several such emerging compounds, including other hydroxypyridinone-based systems and advanced tetradentate ligands.
These analyses reveal that while many novel chelators show promise, Salpyran holds a competitive position. For example, its copper affinity is generally higher than typical tetradentate hydroxypyridinone systems, which usually have pCu values between 8 and 9. smolecule.com A particularly relevant comparison is with TDMQ-20, which is considered a state-of-the-art copper chelator. TDMQ-20 exhibits a slightly greater pCu (10.75) and Cu/Zn selectivity. smolecule.com However, Salpyran provides nearly equivalent performance with a distinct structural design that avoids the quinoline (B57606) moiety, a feature that can be associated with toxicity concerns. smolecule.com Other novel structures like ENDIP, a bis(pyridine) tetradentate chelator, have demonstrated intermediate performance in comparison. smolecule.com
Interactive Data Table: Salpyran vs. Emerging Chelating Agents
| Chelator | Structural Framework | Affinity (pCu) / Selectivity | Key Comparative Preclinical Findings |
| Salpyran | Tetradentate N₃O ligand researchgate.net | pCu = 10.65; High Cu/Zn selectivity nih.govsmolecule.com | Offers high copper affinity and selectivity with a unique structural framework. smolecule.com |
| Hydroxypyridinone Systems | Various, often tetradentate | pCu ≈ 8-9 smolecule.com | Generally exhibit lower copper(II) affinity compared to Salpyran. smolecule.com |
| TDMQ-20 | Quinoline-based | pCu = 10.75; Cu/Zn Selectivity = 5.06 smolecule.com | Considered state-of-the-art; slightly higher affinity than Salpyran, but contains a quinoline scaffold. smolecule.com |
| ENDIP | Bis(pyridine) tetradentate | N/A | Shows intermediate performance in preclinical copper chelation studies. smolecule.com |
| Salan Derivatives | Tetradentate N₂O₂ coordination | N/A | Feature a different coordination sphere compared to Salpyran's N₃O framework. researchgate.net |
| Deferitrin | Thiazole-based carboxylic acid nih.gov | N/A (Iron Chelator) | A novel, orally available iron chelator; demonstrates iron excretion primarily via the fecal route in preclinical models. nih.gov |
Advanced Research Methodologies Applied to Salpyran Dihydrochloride
Spectroscopic Characterization of Salpyran (dihydrochloride) and its Metal Complexes
Spectroscopic methods are fundamental in characterizing the structure and behavior of Salpyran and its complexes. Techniques such as UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy have been pivotal in understanding its coordination with metal ions.
UV-Visible spectroscopy is a powerful tool for studying the formation of metal complexes in solution. libretexts.orgijprajournal.com The formation of a complex between Salpyran and a metal ion, such as copper(II), results in a new species with a unique absorption spectrum, allowing for the monitoring of the complexation reaction. ijpras.com The stability of the Salpyran-copper complex has been confirmed using UV-Vis spectroscopy, demonstrating its integrity under physiological pH conditions (pH 7.4). This stability is crucial for its potential to sequester excess copper ions without significant interference from other metals.
Competitive studies, also monitored by UV-Visible spectroscopy, have shown that Salpyran has a strong affinity for copper(II) ions, even in the presence of other competing ligands. smolecule.com This high selectivity is a key feature, distinguishing it from other chelators. smolecule.comnih.gov The technique can be used to determine the stoichiometry of the metal-ligand complex, which for Salpyran and Cu(II) is a 1:1 ratio.
Table 1: UV-Visible Spectroscopic Data for Salpyran-Copper(II) Complex
| Parameter | Value/Observation | Reference |
| Complex Stoichiometry (Salpyran:Cu(II)) | 1:1 | |
| Stability at Physiological pH (7.4) | Stable | |
| Coordination Geometry Confirmation | Distorted square-planar | |
| Selectivity over Zn(II) | High | nih.gov |
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specifically used to study chemical species with unpaired electrons, such as transition metal complexes. libretexts.orgnih.gov For Salpyran, EPR has been instrumental in confirming the distorted square-planar coordination geometry of its complex with Cu(II). This information is vital for understanding the stability and reactivity of the complex.
EPR spectra provide detailed information about the electronic environment of the paramagnetic metal center. bruker.com The line shapes and characteristics of the EPR spectra are influenced by factors such as the interactions within the spin Hamiltonian and the physical state of the sample. libretexts.org In the case of the Salpyran-Cu(II) complex, EPR studies corroborate the findings from UV-Visible spectroscopy regarding the coordination environment. smolecule.com The technique is sensitive to changes in the coordination sphere of the metal ion, making it valuable for studying ligand exchange processes and the interaction of the complex with biological molecules. srce.hrnih.gov
Application of UV-Visible Spectroscopy for Complex Formation and Competitive Studies
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable in modern chemical research, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations have been applied to Salpyran to analyze its binding sites and understand its electronic structure. This theoretical approach allows for the calculation of binding affinities and the comparison of these theoretical results with experimental data.
By using DFT, researchers can model the geometry of the Salpyran-metal complex and gain insights into the nature of the chemical bonds between the ligand and the metal ion. nih.govnih.gov These calculations can help to rationalize the high selectivity of Salpyran for Cu(II) by comparing the binding energies of complexes with different metal ions. The electronic structure calculations also provide information about the distribution of electron density in the molecule, which is crucial for understanding its reactivity and interaction with other molecules. arxiv.orgaps.orgrsc.org
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. nih.gov This technique allows researchers to investigate the dynamic behavior of Salpyran's interactions with proteins and metal ions over time. nih.govuzh.ch MD simulations can provide detailed insights into the conformational changes that occur upon complex formation and the stability of these complexes under physiological conditions. nanobioletters.com
In the context of ligand-protein interactions, MD simulations can be used to model the binding of Salpyran or its metal complex to a biological target, such as an enzyme. researchgate.netnih.gov These simulations can help to identify key amino acid residues involved in the binding and to understand the mechanism of interaction. nih.gov For ligand-metal interactions, MD simulations can be used to study the coordination of the metal ion by the ligand and the dynamics of the resulting complex in solution. nih.govmdpi.com
In silico methods are increasingly used to predict the pharmacological properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.net For Salpyran, computational tools have been used to predict its potential to permeate biological barriers, a critical factor for its bioavailability. nih.gov
Ligand efficiency (LE) is a metric used in drug discovery to evaluate the binding energy of a compound per non-hydrogen atom. nih.govnih.gov It is a measure of how efficiently a molecule binds to its target. In silico calculations can be used to estimate the ligand efficiency of Salpyran and its analogs, providing a way to compare their potential as therapeutic agents. nih.gov These predictions, combined with other computational and experimental data, can guide the rational design of new chelators with improved pharmacological properties. nih.gov
Table 2: Predicted Pharmacological Attributes of Salpyran
| Attribute | Prediction/Observation | Reference |
| Permeation Potential | Predicated to have suitable permeation | nih.gov |
| Gastrointestinal Absorption | Predicted to be low | researchgate.net |
| Blood-Brain Barrier Permeation | Predicted not to cross | researchgate.net |
Lack of Publicly Available Bioanalytical Methodologies for Salpyran (dihydrochloride) in Preclinical Research
Despite a comprehensive search of scientific literature and databases, no specific, publicly available, validated bioanalytical methodologies for the quantitative determination of Salpyran (dihydrochloride) in preclinical research samples, such as plasma or tissue, have been identified.
The development of robust bioanalytical methods is a critical and mandatory step in the preclinical and clinical development of any new chemical entity. asiapharmaceutics.infonih.gov These methods are essential for characterizing the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). asiapharmaceutics.infonih.gov The process involves creating and validating analytical procedures to accurately and precisely measure the concentration of a drug and its metabolites in biological matrices. nih.govijprajournal.com
Typically, for a compound like Salpyran (dihydrochloride), a bioanalytical method would be developed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). nih.govnih.gov This approach is favored for its high sensitivity, selectivity, and throughput. nih.gov
The development process would involve several key stages:
Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to isolate Salpyran from the complex biological matrix (e.g., plasma, tissue homogenates) and remove potential interferences. nih.govnih.gov
Chromatographic Separation: A suitable chromatographic column and mobile phase composition would be selected to achieve good separation of Salpyran from endogenous components and any potential metabolites. nih.gov
Mass Spectrometric Detection: The mass spectrometer parameters would be tuned to specifically detect and quantify Salpyran, often using multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov
Method Validation: The developed method would then undergo rigorous validation according to international guidelines (e.g., FDA, ICH M10) to ensure it is reliable and fit for its intended purpose. europa.euresearchgate.net Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, linearity, recovery, and stability under various conditions (e.g., freeze-thaw, bench-top). asiapharmaceutics.infoijprajournal.com
While general principles and methodologies for bioanalytical method development are well-established, the specific parameters and findings for Salpyran (dihydrochloride) are not documented in the public domain. Such information is often proprietary to the developing pharmaceutical company and may only be published after significant milestones in the drug development process are reached.
Therefore, the detailed research findings and data tables for the development of a bioanalytical methodology for Salpyran (dihydrochloride) in preclinical research samples cannot be provided at this time due to the absence of published data.
Future Directions and Translational Research Perspectives for Salpyran Dihydrochloride
Optimization of Chelating Properties and Enhancement of Preclinical Therapeutic Potential
The therapeutic efficacy of a chelator is intrinsically linked to its affinity and selectivity for the target metal ion. Salpyran was rationally designed as a tetradentate ligand, combining features from existing chelating scaffolds to achieve high affinity for Cu(II) and excellent selectivity over other biologically relevant metal ions like zinc(II) (Zn(II)). medchemexpress.comnih.govresearchgate.net Research indicates Salpyran has a significantly higher affinity for copper (pCu = 10.65) compared to older chelators like clioquinol (B1669181) (pCu = 5.91). medchemexpress.comnih.govfigshare.com This high selectivity is critical for minimizing disruption of the homeostasis of other essential metals. smolecule.com
Future optimization strategies will likely focus on fine-tuning the molecular structure of the Salpyran scaffold. Modifications to the ligand backbone, such as altering the length of alkyl chains or substituting donor atoms, could further enhance Cu(II) affinity and permeability across biological membranes. For instance, the scaffold was designed by breaking the C2 symmetry of its predecessors to enhance Cu(II) selectivity. smolecule.com Further research into structure-activity relationships will be crucial for developing next-generation analogues with even more desirable preclinical profiles. The goal is to create compounds that not only effectively sequester excess copper but also possess improved stability and antioxidant capacity. researchgate.net
Table 1: Comparative Affinity of Selected Copper Chelators
| Compound | Target Ion(s) | pCu Value | Primary Research Application/Status |
|---|---|---|---|
| Salpyran | Cu(II) | 10.65 | Preclinical |
| Clioquinol | Cu/Zn | 5.91 | Discontinued for oral use |
| TDMQ-20 | Cu(II) | 10.75 | Preclinical researchgate.netsmolecule.com |
| Penicillamine | Copper, Lead | 8.7 | Wilson's disease smolecule.com |
| Trientine | Copper | N/A | Wilson's disease smolecule.combasl.org.uk |
| Deferoxamine | Iron | N/A | Iron overload smolecule.com |
Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy
While Salpyran's design is predicated to have suitable permeation characteristics for therapeutic use, achieving optimal bioavailability and targeting specific tissues, such as the central nervous system (CNS), remains a key challenge. nih.govresearchgate.net The blood-brain barrier (BBB) is a significant obstacle that limits the entry of many small molecules into the brain. researchgate.netacs.org Although Salpyran's calculated logP value suggests potential for BBB permeation, the presence of three hydrogen bond donors in its structure may hinder its efficient influx into the brain. researchgate.net
To overcome these limitations, the development of advanced drug delivery systems (DDS) is a promising avenue of research. chemscene.comresearchgate.nettcichemicals.com Such systems are designed to improve drug solubility, extend circulation time, and enable targeted delivery to specific sites of action. tcichemicals.com For Salpyran, future research could explore encapsulation into nanoparticles, liposomes, or other macromolecular carriers. These strategies could "mask" the hydrogen bond donors, potentially improving BBB penetration and ensuring the compound reaches its intended target in the brain in sufficient concentrations to exert its therapeutic effect in preclinical models of neurodegenerative disease. acs.orgresearchgate.net
Integration of Salpyran (dihydrochloride) into Multi-Targeting Approaches in Disease Research
The pathogenesis of complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, is often multifactorial, involving multiple intersecting pathological pathways. researchgate.netresearchgate.net This complexity suggests that therapies targeting a single aspect of the disease may have limited efficacy. Consequently, there is a growing trend in drug discovery toward developing multi-target-directed ligands (MTDLs) that can simultaneously modulate several disease-related targets. researchgate.net
Given its specific function as a copper chelator that can mitigate metal-induced oxidative stress, Salpyran is an ideal candidate for integration into multi-targeting strategies. medchemexpress.comnih.govresearchgate.net Future research could focus on creating hybrid molecules that combine the copper-chelating moiety of Salpyran with another pharmacophore. For instance, in Alzheimer's research, a potential strategy could involve linking Salpyran to a component that inhibits acetylcholinesterase or modulates the aggregation of amyloid-β or tau proteins. researchgate.netresearchgate.net This approach could lead to a synergistic therapeutic effect by addressing both metal dyshomeostasis and other key pathological features of the disease.
Exploration of Unexplored Preclinical Applications and Novel Research Avenues
Current research on Salpyran has primarily focused on its potential application in neurodegenerative conditions like Alzheimer's and Wilson's disease, where copper dysregulation is a known pathological factor. smolecule.com However, the fundamental mechanism of Salpyran—selective copper chelation and prevention of reactive oxygen species (ROS) formation—suggests its potential utility in a broader range of preclinical models. medchemexpress.commedchemexpress.comnih.gov
Future investigations should explore other conditions where copper-dependent oxidative stress is implicated. This could include certain types of cancer, cardiovascular diseases, and inflammatory conditions. medchemexpress.commedchemexpress.com For example, studies have shown that copper plays a role in angiogenesis and tumor growth, suggesting that a copper chelation strategy could be investigated as an anti-cancer approach. Furthermore, its demonstrated antioxidant properties in various assays, including those involving ascorbate (B8700270) and prion proteins, open up new avenues for its use as a research tool to study the role of copper and oxidative stress in diverse biological systems. medchemexpress.comnih.govfigshare.com Exploring these novel applications could significantly broaden the translational potential of Salpyran and its derivatives.
Q & A
Q. What are the key structural features of Salpyran dihydrochloride that influence its metal chelation properties?
this compound’s structure includes a pyran-derived backbone with nitrogen and oxygen donor atoms, enabling selective binding to Cu(II) ions. Its molecular geometry (e.g., bond angles, coordination sites) can be analyzed via X-ray crystallography or computational modeling, as illustrated in its molecular structure diagram . Researchers should validate structural integrity using spectroscopic techniques (e.g., NMR, IR) and compare experimental data with theoretical predictions to confirm chelation-active sites.
Q. What experimental methods are recommended for synthesizing this compound in laboratory settings?
Synthesis typically involves reacting Salpyran’s free base with hydrochloric acid under controlled stoichiometric conditions (2:1 acid-to-base ratio). Key steps include:
- Purification via recrystallization in aqueous or ethanol-water mixtures.
- Validation of dihydrochloride formation through elemental analysis and pH-dependent solubility tests .
- Monitoring reaction progress using thin-layer chromatography (TLC) or mass spectrometry to ensure complete salt formation .
Q. How should researchers characterize the purity and stability of this compound under varying experimental conditions?
- Purity : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-reference with known standards and confirm via melting point analysis .
- Stability : Conduct accelerated stability studies under varying temperatures, pH, and oxygen levels. For example, assess degradation kinetics via ascorbate consumption assays under aerobic vs. anaerobic conditions, as demonstrated in oxidative stability studies .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s specificity for Cu(II) over competing metal ions (e.g., Fe(III), Zn(II))?
- Competitive binding assays : Use fluorescence-based probes (e.g., ditroxyamine) to measure displacement of Salpyran-Cu(II) complexes by other metals. Monitor fluorescence quenching in real-time under physiological pH and ionic strength .
- Theoretical modeling : Apply density functional theory (DFT) to calculate binding affinities and compare with experimental results. Validate using X-ray absorption spectroscopy (XAS) to confirm metal coordination geometry .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite formation using radiolabeled Salpyran in animal models. Cross-correlate with in vitro cytotoxicity assays to identify discrepancies in transport or metabolic activation .
- Data normalization : Account for variables like protein binding in serum-containing in vitro assays, which may mask true efficacy. Use statistical tools (e.g., multivariate regression) to isolate confounding factors .
Q. What computational approaches are used to model this compound’s interactions with biological targets?
- Molecular docking : Simulate binding to Cu-dependent enzymes (e.g., superoxide dismutase) using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .
- Dynamic simulations : Perform molecular dynamics (MD) simulations to study conformational changes in Salpyran-Cu(II) complexes under physiological conditions. Compare with experimental data from circular dichroism (CD) spectroscopy .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Implement strict quality control protocols:
- Standardize reaction conditions (temperature, stirring rate, solvent purity).
- Use orthogonal analytical methods (e.g., HPLC-MS, NMR) to verify consistency.
- Document deviations in synthesis logs and correlate with bioactivity data .
Q. What strategies optimize the reproducibility of this compound’s chelation assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
